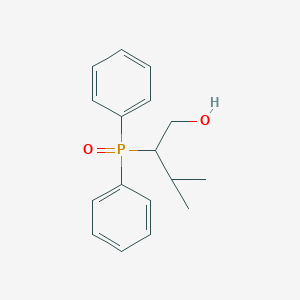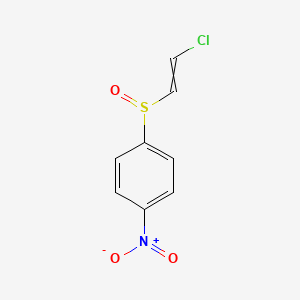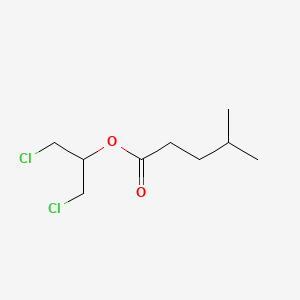
Pentanoic acid, 4-methyl-, 2-chloro-1-(chloromethyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoic acid, 4-methyl-, 2-chloro-1-(chloromethyl)ethyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound is characterized by its unique structure, which includes a pentanoic acid backbone with a 4-methyl group and a 2-chloro-1-(chloromethyl)ethyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4-methyl-, 2-chloro-1-(chloromethyl)ethyl ester typically involves esterification reactions. One common method is the reaction of 4-methylpentanoic acid with 2-chloro-1-(chloromethyl)ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Pentanoic acid, 4-methyl-, 2-chloro-1-(chloromethyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-methylpentanoic acid
Reduction: 4-methylpentanol
Substitution: Various substituted esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
Pentanoic acid, 4-methyl-, 2-chloro-1-(chloromethyl)ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of pentanoic acid, 4-methyl-, 2-chloro-1-(chloromethyl)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The chlorine atoms can also undergo substitution reactions, leading to the formation of different metabolites.
Comparación Con Compuestos Similares
Similar Compounds
- Pentanoic acid, 4-methyl-, ethyl ester
- Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester
- Pentanoic acid, 2-methyl-, ethyl ester
Uniqueness
Pentanoic acid, 4-methyl-, 2-chloro-1-(chloromethyl)ethyl ester is unique due to the presence of two chlorine atoms, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
88606-68-2 |
|---|---|
Fórmula molecular |
C9H16Cl2O2 |
Peso molecular |
227.12 g/mol |
Nombre IUPAC |
1,3-dichloropropan-2-yl 4-methylpentanoate |
InChI |
InChI=1S/C9H16Cl2O2/c1-7(2)3-4-9(12)13-8(5-10)6-11/h7-8H,3-6H2,1-2H3 |
Clave InChI |
DIZGTDWHMOUSNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC(=O)OC(CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


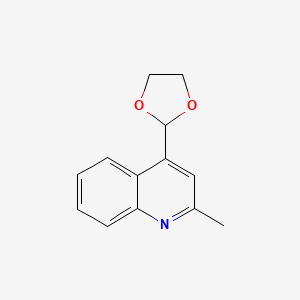
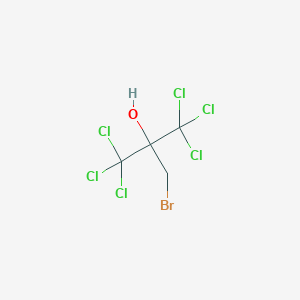

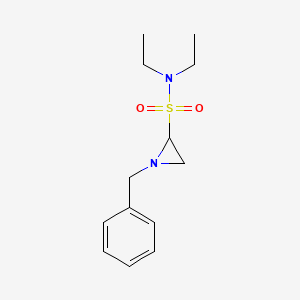
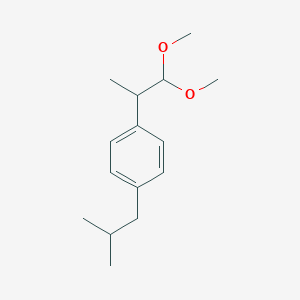
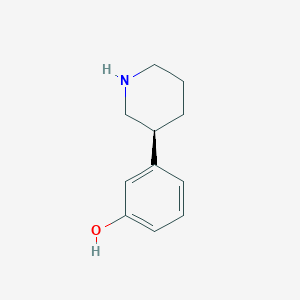

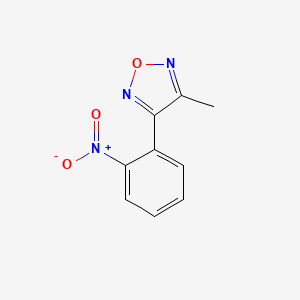
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-phenylurea](/img/structure/B14386651.png)
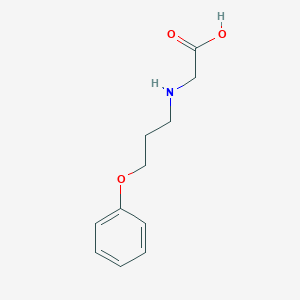
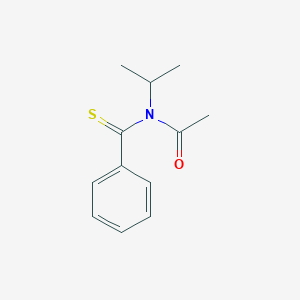
amino}-L-alanine](/img/structure/B14386679.png)
